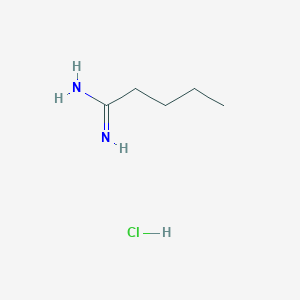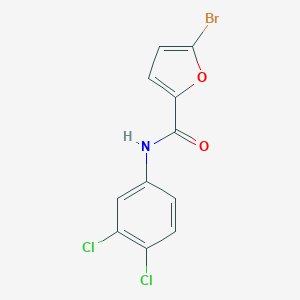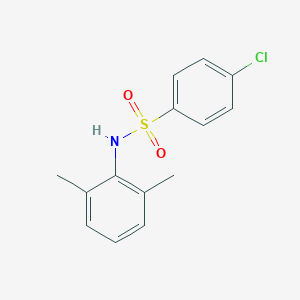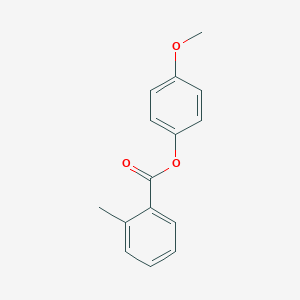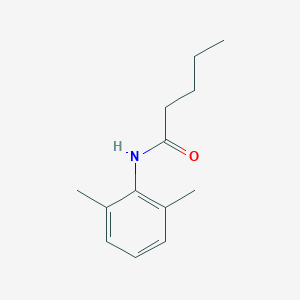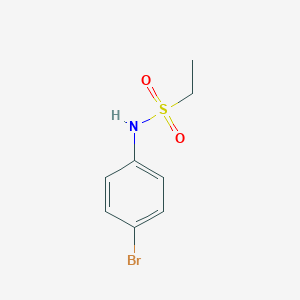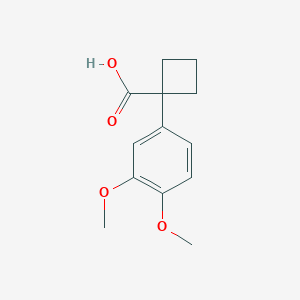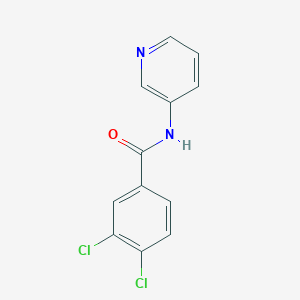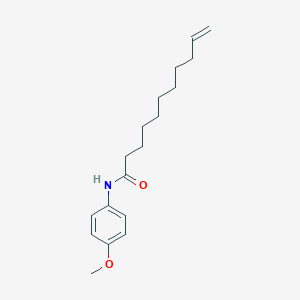
N-(2-Benzoyl-4-chlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Benzoyl-4-chlorophenyl)propanamide, also known as BCP, is a chemical compound that has been widely studied for its potential applications in scientific research. BCP is a member of the class of compounds known as benzamides, which have been shown to have a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Scientific Research Applications
N-(2-Benzoyl-4-chlorophenyl)propanamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have antitumor effects by inhibiting the growth and proliferation of cancer cells. In neuroscience, N-(2-Benzoyl-4-chlorophenyl)propanamide has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)propanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, proliferation, and inflammation. N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor effects. N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and to inhibit the activity of enzymes involved in the production of pro-inflammatory molecules. N-(2-Benzoyl-4-chlorophenyl)propanamide has also been shown to have analgesic effects by reducing pain sensitivity in animal models. In addition, N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have antitumor effects by inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-Benzoyl-4-chlorophenyl)propanamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have a range of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of using N-(2-Benzoyl-4-chlorophenyl)propanamide in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers and study subjects.
Future Directions
There are several future directions for research on N-(2-Benzoyl-4-chlorophenyl)propanamide. One area of interest is the development of N-(2-Benzoyl-4-chlorophenyl)propanamide derivatives with improved biological activities and reduced toxicity. Another area of interest is the study of N-(2-Benzoyl-4-chlorophenyl)propanamide's potential as a treatment for various diseases, including neurodegenerative diseases and cancer. Finally, further research is needed to fully understand the mechanism of action of N-(2-Benzoyl-4-chlorophenyl)propanamide and its potential as a tool for studying various biological processes.
Conclusion:
In conclusion, N-(2-Benzoyl-4-chlorophenyl)propanamide, or N-(2-Benzoyl-4-chlorophenyl)propanamide, is a chemical compound with a range of potential applications in scientific research. N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have anti-inflammatory, analgesic, and antitumor effects, and has been studied for its potential as a treatment for various diseases. While N-(2-Benzoyl-4-chlorophenyl)propanamide has several advantages as a tool for studying biological processes, its potential toxicity must be carefully monitored. Further research is needed to fully understand the mechanism of action of N-(2-Benzoyl-4-chlorophenyl)propanamide and its potential as a tool for scientific research.
Synthesis Methods
The synthesis of N-(2-Benzoyl-4-chlorophenyl)propanamide involves the reaction of 4-chlorobenzoyl chloride with 2-amino-3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction results in the formation of N-(2-Benzoyl-4-chlorophenyl)propanamide as a white crystalline solid with a melting point of 148-150°C.
properties
CAS RN |
14018-22-5 |
|---|---|
Molecular Formula |
C16H14ClNO2 |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)propanamide |
InChI |
InChI=1S/C16H14ClNO2/c1-2-15(19)18-14-9-8-12(17)10-13(14)16(20)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
LHRZRGGLGJJCEK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



